molecular formula C21H22N4OS3 B11979629 N'-[(E)-(4-ethylphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide

N'-[(E)-(4-ethylphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide

Cat. No.: B11979629
M. Wt: 442.6 g/mol
InChI Key: KPKBMXWHWOMPCZ-WSDLNYQXSA-N
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Preparation Methods

The synthesis of N’-[(E)-(4-ethylphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide typically involves multiple steps. One common synthetic route includes the condensation of 4-ethylbenzaldehyde with 2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide under specific reaction conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

N’-[(E)-(4-ethylphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-[(E)-(4-ethylphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-ethylphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins, disrupting cellular processes and leading to its observed biological effects . The exact pathways and targets are still under investigation, but its structure suggests potential interactions with sulfhydryl groups in proteins.

Comparison with Similar Compounds

N’-[(E)-(4-ethylphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide can be compared with other similar compounds, such as:

  • N’-[(E)-(4-ethoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide
  • N’-[(E)-(4-methoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide

These compounds share similar structural frameworks but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity .

Properties

Molecular Formula

C21H22N4OS3

Molecular Weight

442.6 g/mol

IUPAC Name

N-[(E)-(4-ethylphenyl)methylideneamino]-2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H22N4OS3/c1-3-16-8-10-17(11-9-16)12-22-23-19(26)14-28-21-25-24-20(29-21)27-13-18-6-4-15(2)5-7-18/h4-12H,3,13-14H2,1-2H3,(H,23,26)/b22-12+

InChI Key

KPKBMXWHWOMPCZ-WSDLNYQXSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)C

Canonical SMILES

CCC1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)C

Origin of Product

United States

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